molecular formula C7H8Cl2N2 B12443002 1-(2,6-Dichloro-3-methylphenyl)hydrazine

1-(2,6-Dichloro-3-methylphenyl)hydrazine

Katalognummer: B12443002
Molekulargewicht: 191.05 g/mol
InChI-Schlüssel: SGBPODMQQBYWFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dichloro-3-methylphenyl)hydrazine is an organic compound with the molecular formula C7H8Cl2N2. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with a hydrazine functional group.

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dichloro-3-methylphenyl)hydrazine typically involves the reaction of 2,6-dichloro-3-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(2,6-Dichloro-3-methylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azobenzene derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dichloro-3-methylphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichloro-3-methylphenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine functional group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dichloro-3-methylphenyl)hydrazine can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)hydrazine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(2,6-Dichlorophenyl)hydrazine: Lacks the methyl group present in this compound.

    1-(3-Methylphenyl)hydrazine: Lacks the chlorine atoms present in this compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C7H8Cl2N2

Molekulargewicht

191.05 g/mol

IUPAC-Name

(2,6-dichloro-3-methylphenyl)hydrazine

InChI

InChI=1S/C7H8Cl2N2/c1-4-2-3-5(8)7(11-10)6(4)9/h2-3,11H,10H2,1H3

InChI-Schlüssel

SGBPODMQQBYWFI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)Cl)NN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.